molecular formula C6H2F4IN B1397212 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine CAS No. 957345-34-5

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1397212
CAS No.: 957345-34-5
M. Wt: 290.98 g/mol
InChI Key: YKFWFYZXEVQOLH-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a pyridine ring. The incorporation of these substituents imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity and thereby affecting the redox state of the cell . Additionally, this compound can interact with proteins involved in signal transduction pathways, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation . By modulating the activity of key signaling proteins, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, indicating its potential use in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme, affecting its interaction with substrates and other molecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of metabolic regulation and stress response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, this compound can influence the levels of various metabolites, further impacting cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine typically involves the introduction of fluorine, iodine, and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with hydrogen fluoride and ferric chloride in a suitable solvent at elevated temperatures. The reaction mixture is then neutralized with a saturated sodium carbonate solution to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Oxidation and reduction: Iodine-containing products with different oxidation states.

    Coupling reactions: Biaryl compounds and other coupled products.

Scientific Research Applications

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying their interactions with biological targets.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, due to its unique chemical properties

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)pyridine
  • 3-Iodo-2-(trifluoromethyl)pyridine
  • 2-Fluoro-3-bromo-6-(trifluoromethyl)pyridine

Uniqueness

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine is unique due to the simultaneous presence of fluorine, iodine, and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. Compared to its analogs, this compound may exhibit enhanced reactivity and selectivity in certain transformations, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

2-fluoro-3-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFWFYZXEVQOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730864
Record name 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957345-34-5
Record name 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-3-iodo-6-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of N,N-diisopropylamine (1.4 mL, 10.0 mmol) in anhydrous THF (15 mL) is cooled under N2 to −78° C. and nBuLi (2.5 M in hexanes, 4.0 mL, 10.0 mmol) is added dropwise at a rate to maintain the temperature below −65° C. A solution of 2-fluoro-6-(trifluoromethyl)pyridine (1.65 g, 10.0 mmol) in anhydrous THF (15 mL) is added dropwise over 10 min and the resulting orange solution is stirred for 2 h at −78° C. Iodine (2.54 g, 10.0 mmol) in anhydrous THF (12.5 mL) is then added dropwise over 15 min (keeping the temperature under −65° C.), causing the colour of the solution to change to red-brown and a precipitate to form. After 30 min the mixture is allowed to warm to 10° C. and the solvent is evaporated under reduced pressure. The residue is diluted with diethyl ether (25 mL) and washed with Na2S2O3 (2 M aq., 10 mL), HCl (2 M aq., 2×12.5 mL), NaHCO3 (sat. aq., 12.5 mL) and brine (12.5 mL). The organic solvents are dried over Na2SO4 and evaporated under reduced pressure to afford a yellow oil. The product is purified by silica chromatography, eluting with cyclohexane, to afford the title compound as a white solid (1.36 g). Alternatively, this compound may be used directly in the next step without further purification.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
2.54 g
Type
reactant
Reaction Step Four
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
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Reactant of Route 6
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